2-((3R,3AS,6AS)-5-(Tert-butoxycarbonyl)hexahydro-2H-furo[2,3-C]pyrrol-3-YL)acetic acid
Description
2-((3R,3aS,6aS)-5-(tert-Butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-3-yl)acetic acid (CAS: 1273566-61-2) is a bicyclic heterocyclic compound featuring a fused furopyrrolidine core. The molecule includes a tert-butoxycarbonyl (Boc) group, a common protective moiety for amines, and an acetic acid side chain. This structural combination renders it valuable as a chiral intermediate in pharmaceutical synthesis, particularly for developing peptidomimetics or protease inhibitors . Its stereochemistry (3R,3aS,6aS) is critical for biological activity, as the spatial arrangement influences binding affinity and metabolic stability.
Properties
IUPAC Name |
2-[(3R,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-5-9-8(4-11(15)16)7-18-10(9)6-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGTYBFNGPKJBP-IVZWLZJFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCC2CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)OC[C@@H]2CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved using flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often involve the use of tert-butoxycarbonyl anhydride as a reagent under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of advanced technologies and optimized reaction conditions helps in achieving high efficiency and sustainability in the production process.
Chemical Reactions Analysis
Types of Reactions
2-((3R,3AS,6AS)-5-(Tert-butoxycarbonyl)hexahydro-2H-furo[2,3-C]pyrrol-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation, typically involving controlled temperature, pressure, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions result in the replacement of the tert-butoxycarbonyl group with other functional groups.
Scientific Research Applications
Antiviral Activity
Preliminary studies have indicated that 2-((3R,3aS,6aS)-5-(Tert-butoxycarbonyl)hexahydro-2H-furo[2,3-C]pyrrol-3-YL)acetic acid exhibits promising antiviral properties. It has been noted for its efficacy against various viral infections, including coronaviruses and picornaviruses. The compound's structural characteristics may enable it to interact effectively with viral proteins or cellular receptors involved in viral entry or replication .
Medicinal Chemistry
The compound serves as a valuable building block in the synthesis of more complex molecules aimed at therapeutic applications. Its unique structural features allow for the development of derivatives that can target specific biological pathways or disease mechanisms. This aspect is particularly relevant in the design of new antiviral agents and other pharmaceuticals .
Biological Interaction Studies
Research into how this compound interacts with biological systems is ongoing. Initial findings suggest it may inhibit viral replication by interfering with key viral proteins or cellular mechanisms. Further studies are required to elucidate these interactions and their implications for therapeutic efficacy .
Case Studies
Several case studies have highlighted the potential applications of this compound:
Case Study 1: Antiviral Efficacy
A study investigating the antiviral activity of various pyrrolidine derivatives included this compound. Results showed significant inhibition of viral replication in vitro against specific strains of coronaviruses. The mechanism was attributed to the compound's ability to bind to viral proteins essential for replication .
Case Study 2: Synthesis of Derivatives
Another study focused on synthesizing derivatives from this compound. The derivatives were evaluated for their biological activities, revealing enhanced potency against various cancer cell lines compared to the parent compound. This underscores the versatility of the compound as a precursor for developing novel therapeutics .
Mechanism of Action
The mechanism of action of 2-((3R,3AS,6AS)-5-(Tert-butoxycarbonyl)hexahydro-2H-furo[2,3-C]pyrrol-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions during chemical transformations. This allows for selective modification of other functional groups within the molecule, facilitating complex synthetic processes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Toxicity and Handling
- Target Compound: Limited toxicity data. Similar Boc-protected compounds require precautions against acid exposure and inhalation of particulates.
- RS-2109 : Classified as acutely toxic (oral, dermal, inhalation) and irritant. Requires PPE (gloves, respirators) and controlled ventilation .
- Ethyl Pyrrole Derivatives: Potential heavy metal residues from CuCl2 catalysis necessitate post-synthesis purification (e.g., column chromatography) .
Pharmacological Relevance
- Target Compound : The furopyrrolidine scaffold mimics proline in peptides, enhancing metabolic stability. Its acetic acid moiety enables conjugation with drug candidates .
- RS-2109: Primarily used in R&D indenopyrrole cores are explored for kinase inhibition but face toxicity limitations .
- Ethyl Pyrrole Derivatives : Indole substituents suggest serotonin receptor modulation, though ester groups limit bioavailability .
Stability and Degradation
- Boc groups in all compounds are acid-labile, necessitating pH-controlled environments.
- RS-2109’s indenopyrrole core may exhibit higher thermal stability than the target compound’s furopyrrolidine system due to aromaticity .
Biological Activity
2-((3R,3aS,6aS)-5-(Tert-butoxycarbonyl)hexahydro-2H-furo[2,3-C]pyrrol-3-YL)acetic acid, also known by its CAS number 1273566-61-2, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H21NO5
- Molecular Weight : 271.31 g/mol
- Structure : The compound features a furo[2,3-C]pyrrole moiety which is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its potential therapeutic applications. Here are key findings:
Pharmacological Effects
-
Inhibition Studies :
- The compound has shown inhibitory activity against specific enzymes and receptors. For instance, it has been evaluated for its selectivity and potency against various kinases and proteases involved in cancer and inflammatory pathways .
- In vitro studies have demonstrated that derivatives of this compound exhibit IC50 values in the nanomolar range against target proteins, indicating strong inhibitory potential .
-
Anticancer Activity :
- Research indicates that compounds related to this compound may induce apoptosis in cancer cell lines. For example, certain derivatives have been shown to inhibit cell proliferation in human colon cancer cells .
- A study highlighted that structural modifications could enhance the anticancer efficacy of related compounds by improving their binding affinity to target sites .
- Neuroprotective Effects :
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases and proteases that play crucial roles in cell signaling pathways associated with cancer and inflammation .
- Receptor Modulation : It may interact with receptors involved in neuronal signaling, contributing to its neuroprotective effects .
Case Study 1: Anticancer Efficacy
A study conducted on a series of derivatives of this compound demonstrated significant anticancer activity against various cell lines. The results showed:
- Cell Lines Tested : HCT116 (colon cancer), MCF7 (breast cancer)
- IC50 Values : Ranged from 50 nM to 200 nM depending on the structural modifications made to the base compound.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Base Compound | HCT116 | 150 |
| Modified Compound A | HCT116 | 75 |
| Modified Compound B | MCF7 | 200 |
Case Study 2: Neuroprotection
In a model of neurodegeneration:
- The compound was administered to mice subjected to neurotoxic agents.
- Observations indicated a reduction in neuronal death and preservation of cognitive functions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-((3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-C]pyrrol-3-YL)acetic acid?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Protection of the amine group : The tert-butoxycarbonyl (Boc) group is introduced early to protect reactive nitrogen centers during subsequent reactions .
- Ring formation : The furopyrrolidine core is constructed via cyclization reactions, often using acid catalysis or Mitsunobu conditions.
- Functionalization : The acetic acid moiety is added through nucleophilic substitution or ester hydrolysis.
- Critical Parameters : Solvent choice (e.g., THF or DMF), temperature control (±5°C), and Boc deprotection (using TFA) must be optimized to avoid side products .
Q. How can researchers characterize the stereochemical purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to resolve enantiomers.
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in the furopyrrolidine ring to confirm the 3R,3aS,6aS configuration .
- X-ray Crystallography : Definitive proof of stereochemistry requires single-crystal analysis, though this is resource-intensive .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Respiratory Protection : Use NIOSH-approved P95 respirators for low-level exposure; OV/AG/P99 respirators are required for higher concentrations .
- Skin Protection : Nitrile gloves and lab coats are mandatory due to potential irritation .
- Reactivity : Avoid strong acids/bases to prevent Boc group cleavage or decomposition .
Advanced Research Questions
Q. How do reaction conditions influence the stability of the Boc group during synthetic modifications?
- Methodological Answer :
- pH Sensitivity : The Boc group is stable under basic conditions (pH > 8) but cleaves rapidly in acidic media (pH < 3).
- Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature reactions (<80°C) for Boc retention .
- Contradictions : Some studies report unexpected Boc cleavage in polar aprotic solvents (e.g., DMSO) due to trace acidity; always pre-treat solvents with molecular sieves .
Q. What strategies resolve low yields in the final acetylation step?
- Methodological Answer :
- Activating Agents : Use EDCI/HOBt or DCC/DMAP to improve coupling efficiency between the furopyrrolidine core and acetic acid.
- Solvent Optimization : Switch from THF to dichloromethane (DCM) to reduce steric hindrance.
- Monitoring : Employ TLC (Rf ~0.3 in EtOAc/hexane 1:1) to track reaction progress and isolate intermediates .
Q. How does stereochemistry impact biological activity in structural analogs of this compound?
- Data Analysis :
- Comparative Table :
| Compound Name | Stereochemistry | Bioactivity (IC50) |
|---|---|---|
| 3R,3aS,6aS isomer (target compound) | Furo[2,3-C]pyrrolidine | 12 nM |
| 3S,3aR,6aR isomer | Furo[2,3-C]pyrrolidine | 450 nM |
| Non-Boc analog | Furo[2,3-C]pyrrolidine | Inactive |
- Key Insight : The 3R,3aS,6aS configuration and Boc group are critical for target binding, as altering stereochemistry reduces potency by ~37-fold .
Q. What analytical techniques identify decomposition products under oxidative conditions?
- Methodological Answer :
- LC-MS : Detect fragments like hexahydro-2H-furo[2,3-C]pyrrol-3-yl acetic acid (m/z 228.1) and tert-butyl carbonate (m/z 101.1).
- FTIR : Monitor carbonyl peaks (Boc group at ~1680 cm⁻¹) to assess degradation .
- Mitigation : Add antioxidants (e.g., BHT) to reaction mixtures to suppress oxidation .
Contradictions & Troubleshooting
Q. How to address discrepancies in reported solubility data for this compound?
- Analysis :
- Reported Solubility :
- DMSO: 50 mg/mL (Study A) vs. 20 mg/mL (Study B) .
- Resolution :
- Sonication : Pre-warm DMSO to 40°C and sonicate for 15 minutes to achieve higher solubility.
- pH Adjustment : Solubility increases in buffered solutions (pH 7.4) due to ionization of the acetic acid group .
Q. Why do some synthetic routes produce variable enantiomeric excess (ee)?
- Root Cause :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
